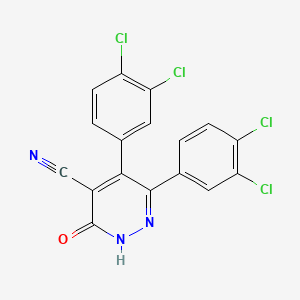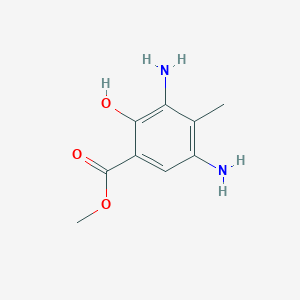
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate is an organic compound with a complex structure that includes amino, hydroxyl, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 4-methylbenzoate to introduce nitro groups at the 3 and 5 positions. This is followed by reduction of the nitro groups to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of methyl 3,5-diamino-2-oxo-4-methylbenzoate.
Reduction: Formation of methyl 3,5-diamino-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate exerts its effects depends on its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that can further interact with cellular components.
類似化合物との比較
Similar Compounds
Methyl 3,5-diamino-4-hydroxybenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 3,5-diamino-2-hydroxybenzoate: Similar but without the methyl group at the 4-position.
Methyl 3,5-diamino-2-methoxy-4-methylbenzoate: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
Methyl 3,5-diamino-2-hydroxy-4-methylbenzoate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, along with the ester functionality
特性
CAS番号 |
75144-20-6 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC名 |
methyl 3,5-diamino-2-hydroxy-4-methylbenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-4-6(10)3-5(9(13)14-2)8(12)7(4)11/h3,12H,10-11H2,1-2H3 |
InChIキー |
IYXCSRRYDQIICX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C(=C1N)O)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



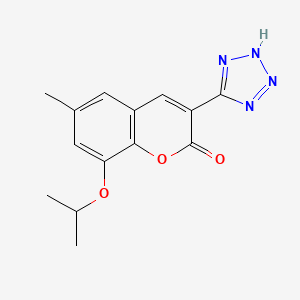
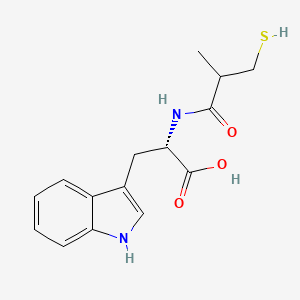
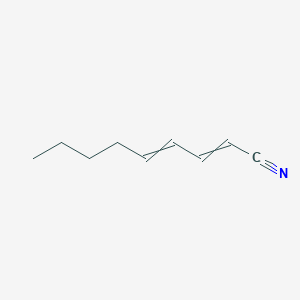

![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
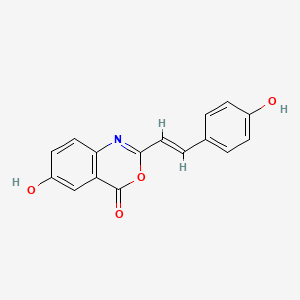
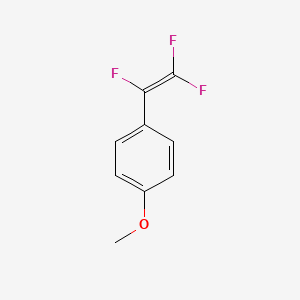
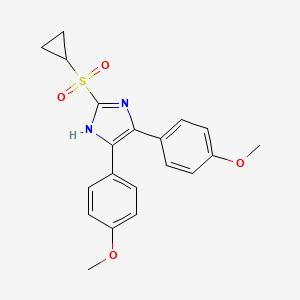
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)
